Clorobiocin

Übersicht

Beschreibung

Clorobiocin is an aminocoumarin antibiotic . It is similar to novobiocin and coumermycin A1 . It inhibits the enzyme DNA gyrase , which is crucial for DNA replication in bacteria .

Synthesis Analysis

The biosynthesis of Clorobiocin involves the transfer and methylation of the pyrrolyl-2-carboxyl moiety . Two putative acyl carrier proteins, CloN5 and CloN1, and two putative acyl transferases, CloN2 and CloN7, are involved in this process . The pyrrolyl-2-carboxyl moiety is transferred to the deoxysugar . The product of this transfer, novclobiocin 109, is not further methylated to the 5-methylpyrrolyl-2-carboxyl compound, i.e., clorobiocin, suggesting that methylation does not take place after the acyl transfer .

Molecular Structure Analysis

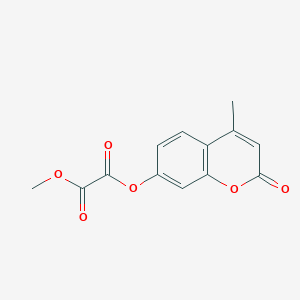

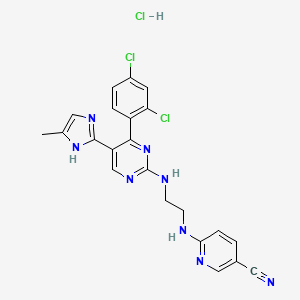

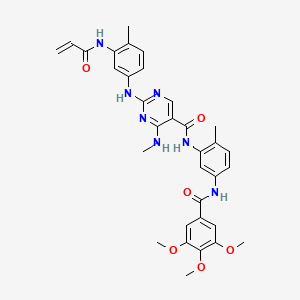

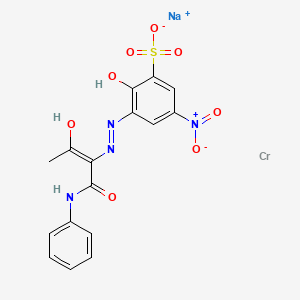

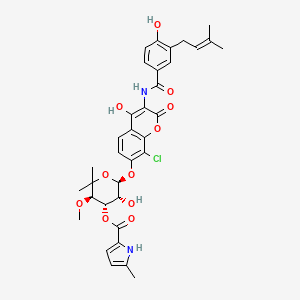

The structures of Clorobiocin are characterized by the typical 3-amino-4,7-dihydroxycoumarin unit, glycosidically linked to a deoxysugar which is acylated at the 3-hydroxy group with a 5-methylpyrrolyl-2-carboxyl moiety . The chemical formula of Clorobiocin is C35H37ClN2O11 .

Chemical Reactions Analysis

In the biosynthesis of Clorobiocin, the pyrrolyl-2-carboxyl moiety is transferred to the deoxysugar . This process involves two putative acyl carrier proteins, CloN5 and CloN1, and two putative acyl transferases, CloN2 and CloN7 .

Physical And Chemical Properties Analysis

The average weight of Clorobiocin is 697.128 and its monoisotopic mass is 696.208587743 . It belongs to the class of organic compounds known as coumarin glycosides .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and DNA Gyrase-Inhibitory Activities : Clorobiocin has been found to be highly effective against Escherichia coli DNA gyrase and shows significant antibacterial activities against clinically relevant gram-positive and gram-negative bacteria. It appears to be a highly evolved structure optimized for bacterial transport and DNA gyrase inhibition (Galm, Heller, Shapiro, Page, Li, & Heide, 2004).

Role in Biosynthesis Process : Clorobiocin's biosynthesis involves several proteins, such as CloN1 and CloN7, that are crucial for transferring the pyrrole-2-carboxyl moiety to the deoxysugar. This moiety is important for the antibiotic's binding to its biological target, gyrase (Freitag, Wemakor, Li, & Heide, 2005).

Halogenase Role in Biosynthesis : The halogenase gene in clorobiocin biosynthesis is responsible for introducing the chlorine atom, a key differentiator from other similar substances like novobiocin. The presence of chlorine significantly enhances antibacterial activity (Eustáquio, Gust, Luft, Li, Chater, & Heide, 2003).

Investigation of Transfer and Methylation : In the biosynthesis of clorobiocin, the transfer and subsequent methylation of the pyrrole-2-carboxyl moiety to the deoxysugar is an essential step, involving various acyl transferases and carrier proteins (Anderle, Alt, Gulder, Bringmann, Kammerer, Gust, & Heide, 2007).

Structure-Activity Relationships : Clorobiocin’s structure, particularly the substitutions at certain positions of its aminocoumarin ring, is highly evolved for optimal interaction with gyrase and topoisomerase IV. It is superior to many of its analogs in inhibitory activity (Flatman, Eustáquio, Li, Heide, & Maxwell, 2006).

Genetic Engineering and Novel Derivatives : Through genetic engineering and biosynthesis studies, new derivatives of clorobiocin have been generated. These studies provide insights into generating new bioactive compounds using genomic methods (Heide, 2008).

Effects on DNA Synthesis and Cell Division : Clorobiocin inhibits DNA gyrase, affecting DNA synthesis, transcription, and cell division in Escherichia coli. It provides insights into the role of DNA gyrase in cellular processes (Fairweather, Orr, & Holland, 1980).

Curing Effect on E. coli Plasmids : Clorobiocin has been used for curing certain Escherichia coli plasmids, demonstrating its potential in genetic studies and plasmid manipulation (Čejka, Holubová, & Hubacek, 2004).

Methyltransferase Role in Biosynthesis : The gene cloN6 is crucial for the methylation of the pyrrole-2-carboxyl moiety of clorobiocin, an important step in its biosynthesis (Westrich, Heide, & Li, 2003).

Chemoenzymatic Formation of Novel Antibiotics : Enzymes like CouN1 and CouN7 are involved in generating novel aminocoumarin antibiotics, providing a pathway for the creation of new antibacterial agents (Fridman, Balibar, Lupoli, Kahne, Walsh, & Garneau‐Tsodikova, 2007).

Wirkmechanismus

Safety and Hazards

When handling Clorobiocin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Recent research has expanded the genetic toolkit for NRRL 3504, a producer of Clorobiocin . This has led to an increase in Clorobiocin titers by 30-fold (up to approximately 200 mg/L), which is the highest level of Clorobiocin production reported so far . This sets a working ground for further improvement of Clorobiocin production as well as for the application of genetic methods to illuminate the cryptic secondary metabolome of NRRL 3504 .

Eigenschaften

IUPAC Name |

[(3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42)/t27-,29+,30-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAQNRBDVKIIKK-LFLQOBSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028112 | |

| Record name | Clorobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clorobiocin | |

CAS RN |

39868-96-7 | |

| Record name | Clorobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39868-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorobiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039868967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorobiocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clorobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.